2,3,4,5,6-Pentafluorophenyl 2,4,6-trimethylbenzenesulfonate
Overview
Description
2,3,4,5,6-Pentafluorophenyl 2,4,6-trimethylbenzenesulfonate is a chemical compound with the molecular formula C15H11F5O3S and a molecular weight of 366.30 g/mol . This compound is known for its unique structure, which includes a pentafluorophenyl group and a trimethylbenzenesulfonate group. It is primarily used in research settings, particularly in the fields of organic chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5,6-Pentafluorophenyl 2,4,6-trimethylbenzenesulfonate typically involves the reaction of 2,4,6-trimethylbenzenesulfonyl chloride with pentafluorophenol in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The general reaction scheme is as follows:
2,4,6-Trimethylbenzenesulfonyl chloride+Pentafluorophenol→2,3,4,5,6-Pentafluorophenyl 2,4,6-trimethylbenzenesulfonate+HCl
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
2,3,4,5,6-Pentafluorophenyl 2,4,6-trimethylbenzenesulfonate can undergo various chemical reactions, including:
Nucleophilic Substitution: The pentafluorophenyl group is highly electron-withdrawing, making the compound susceptible to nucleophilic attack.
Hydrolysis: In the presence of water, the sulfonate ester can hydrolyze to form the corresponding sulfonic acid and pentafluorophenol.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. The reaction is typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Hydrolysis: This reaction can be facilitated by acidic or basic conditions, with water as the solvent.
Major Products Formed
Nucleophilic Substitution: The major products depend on the nucleophile used. For example, using an amine would yield a sulfonamide.
Hydrolysis: The major products are 2,4,6-trimethylbenzenesulfonic acid and pentafluorophenol.
Scientific Research Applications
2,3,4,5,6-Pentafluorophenyl 2,4,6-trimethylbenzenesulfonate has several applications in scientific research:
Organic Synthesis: It is used as a reagent for introducing the pentafluorophenyl group into organic molecules.
Materials Science: The compound is utilized in the synthesis of fluorinated polymers and materials with unique electronic properties.
Bioconjugation: It serves as a linker in the conjugation of biomolecules, enhancing their stability and reactivity.
Analytical Chemistry: The compound is employed in the derivatization of analytes for improved detection and quantification in chromatographic techniques.
Mechanism of Action
The mechanism of action of 2,3,4,5,6-Pentafluorophenyl 2,4,6-trimethylbenzenesulfonate primarily involves nucleophilic aromatic substitution reactions. The electron-withdrawing pentafluorophenyl group activates the aromatic ring towards nucleophilic attack, facilitating the substitution of the sulfonate group. This reactivity is leveraged in various synthetic and analytical applications.
Comparison with Similar Compounds
Similar Compounds
- 2,3,4,5,6-Pentafluorophenylacetic acid
- 2,3,4,5,6-Pentafluorophenylacetonitrile
- 2,3,4,5,6-Pentafluorobenzaldehyde
- 2,3,4,5,6-Pentafluorobenzenesulfonyl chloride
Uniqueness
Compared to similar compounds, 2,3,4,5,6-Pentafluorophenyl 2,4,6-trimethylbenzenesulfonate is unique due to the presence of both the pentafluorophenyl and trimethylbenzenesulfonate groups. This combination imparts distinct reactivity and stability, making it valuable in specific synthetic and analytical applications. The compound’s ability to undergo nucleophilic substitution and hydrolysis reactions distinguishes it from other pentafluorophenyl derivatives.
Properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 2,4,6-trimethylbenzenesulfonate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F5O3S/c1-6-4-7(2)15(8(3)5-6)24(21,22)23-14-12(19)10(17)9(16)11(18)13(14)20/h4-5H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHMSVBXYAVAYQY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F5O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801189798 | |
Record name | 2,3,4,5,6-Pentafluorophenyl 2,4,6-trimethylbenzenesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801189798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885950-62-9 | |
Record name | 2,3,4,5,6-Pentafluorophenyl 2,4,6-trimethylbenzenesulfonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885950-62-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3,4,5,6-Pentafluorophenyl 2,4,6-trimethylbenzenesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801189798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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